
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound features a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-nitrobenzohydrazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carbaldehyde.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
- 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carbaldehyde
- 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
Uniqueness
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of advanced materials and as a precursor for further chemical modifications.
特性
分子式 |
C9H5N3O4 |
|---|---|
分子量 |
219.15 g/mol |
IUPAC名 |
5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5N3O4/c13-5-8-10-11-9(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H |
InChIキー |
CDKBVTVGXSPKBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


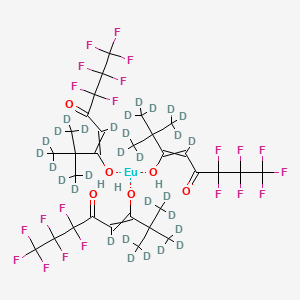

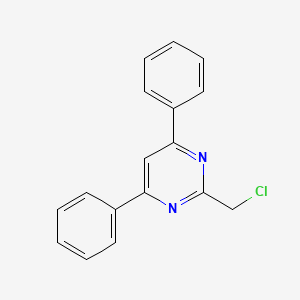

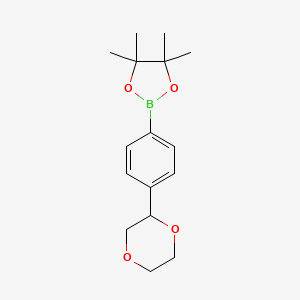
![Methyl 3-formylimidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B14868513.png)
![2-Methyl-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B14868516.png)
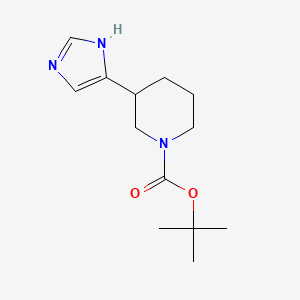
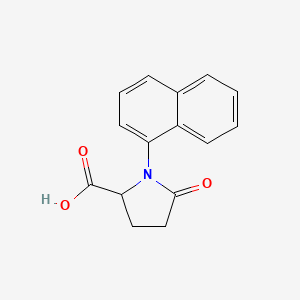
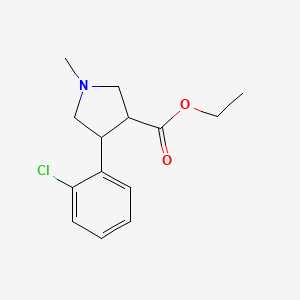

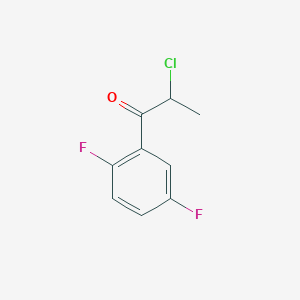
![2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)

